1-Ethyl-3-(4-methoxyphenyl)piperazine

Vue d'ensemble

Description

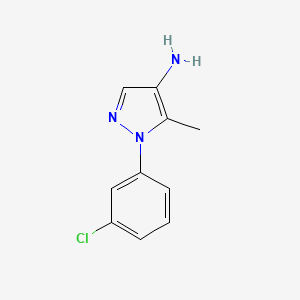

1-Ethyl-3-(4-methoxyphenyl)piperazine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a piperazine derivative .

Synthesis Analysis

The synthesis of 1-Ethyl-3-(4-methoxyphenyl)piperazine involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-(4-methoxyphenyl)piperazine has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method and the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis

Piperazine derivatives, including 1-Ethyl-3-(4-methoxyphenyl)piperazine, show a wide range of biological and pharmaceutical activity. They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-3-(4-methoxyphenyl)piperazine include its solubility, melting point, boiling point, and flash point . Theoretical calculations of its properties have been performed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .Applications De Recherche Scientifique

Organic Synthesis

1-Ethyl-3-(4-methoxyphenyl)piperazine is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactive piperazine ring, which can undergo substitution reactions to create new bonds .

Pharmaceutical Applications

This compound is a pharmacophore that exhibits diverse pharmacological activities. It has been studied for its potential use in creating antipsychotic and antidepressant medications due to its ability to interact with serotonin receptors .

Antifungal Activity

Research has indicated that derivatives of piperazine, including 1-Ethyl-3-(4-methoxyphenyl)piperazine, can be effective in treating fungal infections. This is due to their ability to disrupt the cell membrane of fungi, leading to cell death .

Antimicrobial Properties

The antimicrobial properties of piperazine derivatives make them candidates for the development of new antibiotics. They can inhibit the growth of various bacteria and are being researched for their efficacy against resistant strains .

Antioxidant Uses

Piperazine compounds are known to exhibit antioxidant properties. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .

Antimalarial and Anti-HIV Protease Activity

There is evidence that piperazine derivatives can be used to develop treatments for malaria and HIV. They have been shown to inhibit the protease enzyme in HIV, which is essential for the virus’s replication cycle .

Anticancer Potential

Some piperazine derivatives have been identified as potential anticancer agents. They contribute to the inhibition of various cancer cells and are being explored for their therapeutic applications in oncology .

Agrochemicals and Dyestuffs

As an intermediate, 1-Ethyl-3-(4-methoxyphenyl)piperazine is also used in the synthesis of agrochemicals and dyestuffs. Its versatility in chemical reactions makes it a valuable component in creating compounds that are used in agriculture and textile industries .

Safety and Hazards

1-Ethyl-3-(4-methoxyphenyl)piperazine can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mécanisme D'action

Target of Action

Piperazine derivatives are often found in drugs and bioactive molecules due to their wide range of biological and pharmaceutical activity . They are mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Mode of Action

It’s known that the piperazine moiety can form important bonds with target residues, as seen in the co-crystallized aripiprazole, where a bond forms between the tertiary amine of the piperazine and asp116 residue .

Biochemical Pathways

The synthesis of piperazine derivatives often involves various chemical reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Pharmacokinetics

The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .

Action Environment

The synthesis of piperazine derivatives often involves various conditions that could potentially influence their action .

Propriétés

IUPAC Name |

1-ethyl-3-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-15-9-8-14-13(10-15)11-4-6-12(16-2)7-5-11/h4-7,13-14H,3,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOWRQXCEKRNOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-(4-methoxyphenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Acetyl(prop-2-ynyl)amino]benzoic acid](/img/structure/B1453697.png)

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)

![{1-[3-(Trifluoromethyl)phenyl]cyclohexyl}methanamine](/img/structure/B1453707.png)

![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1453710.png)

![[2-(2,4-Dichlorophenyl)phenyl]methanamine](/img/structure/B1453715.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)